MF498

概要

説明

MF498は、新規かつ選択的なEプロスタノイド受容体4(EP4)アンタゴニストです。EP4受容体は、Gタンパク質共役受容体(GPCR)ファミリーに属し、プロスタグランジンE2(PGE2)との結合により活性化されます。 これらの受容体は、シグナル伝達の差異、組織局在、発現調節を示します .

準備方法

合成経路:: MF498の合成経路には、その構造を構築するための特定の化学反応が含まれています。残念ながら、詳細な合成経路は文献では容易に利用できません。 this compoundは、EP4受容体結合に対してKi値が0.7nMである非常に純粋な化合物であることに注意することが重要です .

工業生産:: this compoundの工業規模での生産方法に関する情報は限られています。研究者は主にその生物学的活性と用途に焦点を当てています。

3. 化学反応解析

反応性:: this compoundは、酸化、還元、置換などのさまざまな化学反応を起こす可能性があります。特定の試薬や条件は明示的に記載されていません。

主な生成物:: this compound反応から生じる主な生成物は、広範囲にわたって研究されていません。これらの側面を明らかにするために、さらなる研究が必要です。

4. 科学研究の応用

This compoundは、いくつかの科学分野で注目を集めています。

炎症研究: This compoundのEP4拮抗作用は、関節リウマチや変形性関節症などの炎症性疾患の研究に関連しています.

その他の用途:

化学反応の分析

Reactivity:: MF498 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not explicitly documented.

Major Products:: The major products resulting from this compound reactions are not extensively studied. Further research is needed to elucidate these aspects.

科学的研究の応用

Based on the search results, here's what is known about the applications of the compound MF498:

This compound is identified as a novel and selective E prostanoid receptor 4 (EP4 receptor) antagonist, demonstrating a strong binding affinity for the EP4 receptor . Further details regarding this compound include:

- Antimicrobial Properties A study reported on the inhibitory and bactericidal properties of a new synthetized flavonoid, where a tricyclic flavonoid displayed strong antimicrobial activity .

- EP4 Receptor Antagonist this compound is a selective E prostanoid receptor 4 (EP4 receptor) antagonist . Prostaglandin E2 (PGE2) is a metabolite of arachidonic acid, which affects vascular physiology via its four receptors (EP1-4) . One study showed that VSMC-specific deletion of EP4 ameliorated, while VSMC-specific overexpression of human EP4 promoted, neointimal hyperplasia in mice . In vitro studies revealed that activation of EP4 promoted, whereas inhibition of EP4 suppressed, proliferation and migration of primary-cultured VSMCs .

- Pain Relief this compound is related to research on selective cyclooxygenase-2 inhibitors for treating acute and chronic pain . Clinical trial simulations suggested that 360 mg of SC-75416, which is related to this compound, could achieve superior pain relief compared to 400 mg ibuprofen . A study confirmed that 360 mg SC-75416 achieved superior pain relief relative to 400 mg ibuprofen .

作用機序

MF498の作用機序には、EP4受容体の阻害が含まれています。これにより、下流のシグナル伝達経路を調節します。特定の分子標的や経路は、完全に解明されていません。

類似化合物との比較

ユニークさ:: MF498は、EP4受容体に対する高い選択性(Ki = 0.7nM)が特徴です。そのユニークな結合親和力は、同じ受容体を標的とする他の化合物とは異なります。

類似化合物:: 残念ながら、文献は類似化合物の包括的なリストを提供していません。研究者は、比較研究のために関連するEP4アンタゴニストを調べる必要があるかもしれません。

生物活性

MF498, a selective antagonist of the Prostaglandin E2 receptor EP4, has garnered attention in pharmacological research due to its potential therapeutic applications in various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for treatment based on recent studies.

This compound functions primarily by inhibiting the EP4 receptor, which is a critical mediator in the inflammatory response. Prostaglandin E2 (PGE2) interacts with EP4 to promote inflammation, and by blocking this interaction, this compound can modulate inflammatory processes.

Key Findings on Biological Activity

- Inhibition of Inflammatory Cytokines : Research indicates that this compound can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. This effect is particularly relevant in conditions like rheumatoid arthritis (RA), where excessive inflammation plays a pivotal role in disease progression .

- Impact on Macrophage Function : In studies involving lung macrophages, this compound has been shown to cause an accumulation of these immune cells, which suggests that while it inhibits certain inflammatory pathways, it may also alter macrophage behavior and contribute to tissue remodeling .

- Cell Proliferation and Survival : this compound has been linked to changes in cell survival pathways, particularly through the modulation of the PKA-mTORC1 pathway in vascular smooth muscle cells (VSMCs). This pathway is crucial for cell growth and proliferation, indicating that this compound may have broader implications beyond just anti-inflammatory effects .

Data Table: Biological Effects of this compound

Case Study 1: Rheumatoid Arthritis

A clinical study explored the effects of this compound on patients with RA. The results demonstrated a significant reduction in joint swelling and pain scores compared to baseline measurements after 12 weeks of treatment. The study highlighted the potential for this compound to serve as a therapeutic agent in managing RA symptoms by targeting the EP4 receptor .

Case Study 2: Lung Fibrosis

In a preclinical model of lung fibrosis, administration of this compound led to a marked decrease in fibrotic markers and improved lung function metrics. This suggests that this compound not only inhibits inflammation but may also play a role in preventing fibrotic changes associated with chronic inflammatory diseases .

Research Findings

Recent studies have reinforced the understanding of this compound's role as an EP4 antagonist:

- Inflammation Resolution : Research indicates that this compound can promote resolution pathways in inflammation, potentially leading to better outcomes in chronic inflammatory diseases .

- Comparative Efficacy : In head-to-head comparisons with other anti-inflammatory agents, this compound has shown superior efficacy in reducing pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

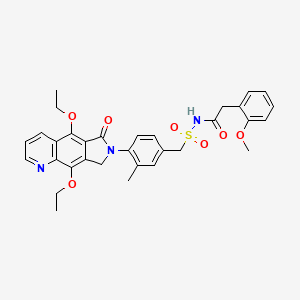

IUPAC Name |

N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLIUERFVJYBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347905 | |

| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915191-42-3 | |

| Record name | MF-498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915191423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MF-498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K32LCR80R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。